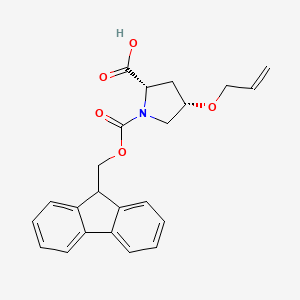
(4S)-1-Fmoc-4-(2-propen-1-yloxy)-L-proline
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(4S)-1-Fmoc-4-(2-propen-1-yloxy)-L-proline: is a derivative of proline, an amino acid that plays a crucial role in protein synthesis. The compound is characterized by the presence of a fluorenylmethyloxycarbonyl (Fmoc) protecting group and a propenyloxy substituent on the proline ring. This compound is often used in peptide synthesis due to its stability and ease of removal of the Fmoc group under mild conditions.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of (4S)-1-Fmoc-4-(2-propen-1-yloxy)-L-proline typically involves the following steps:
Protection of the Proline Amino Group: The amino group of L-proline is protected using the Fmoc group. This is achieved by reacting L-proline with fluorenylmethyloxycarbonyl chloride in the presence of a base such as sodium carbonate.
Introduction of the Propenyloxy Group: The hydroxyl group of the proline derivative is then reacted with propenyl bromide in the presence of a base like potassium carbonate to introduce the propenyloxy substituent.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to maximize yield and purity, including the use of automated peptide synthesizers and high-performance liquid chromatography (HPLC) for purification.
Analyse Chemischer Reaktionen
Types of Reactions:
Oxidation: The propenyloxy group can undergo oxidation reactions to form epoxides or other oxidized derivatives.
Reduction: The compound can be reduced to remove the propenyloxy group, yielding the corresponding proline derivative.
Substitution: The propenyloxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as m-chloroperbenzoic acid (mCPBA) are commonly used for oxidation reactions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) are used for reduction reactions.
Substitution: Nucleophiles such as sodium azide (NaN3) can be used for substitution reactions.
Major Products:
Oxidation: Epoxides or hydroxylated derivatives.
Reduction: Deprotected proline derivatives.
Substitution: Azido-substituted proline derivatives.
Wissenschaftliche Forschungsanwendungen
Chemistry:
Peptide Synthesis: (4S)-1-Fmoc-4-(2-propen-1-yloxy)-L-proline is widely used in solid-phase peptide synthesis due to its stability and ease of removal of the Fmoc group.
Catalysis: The compound can be used as a chiral auxiliary in asymmetric synthesis.
Biology:
Protein Engineering: The compound is used in the synthesis of modified peptides and proteins for studying protein structure and function.
Medicine:
Drug Development: The compound is used in the synthesis of peptide-based drugs and prodrugs.
Industry:
Biotechnology: The compound is used in the production of synthetic peptides for research and therapeutic applications.
Wirkmechanismus
Mechanism: The primary mechanism of action of (4S)-1-Fmoc-4-(2-propen-1-yloxy)-L-proline involves its role as a building block in peptide synthesis The Fmoc group protects the amino group during synthesis, preventing unwanted side reactions
Molecular Targets and Pathways: The compound itself does not have specific molecular targets but is used to modify peptides and proteins, which can then interact with various biological targets and pathways.
Vergleich Mit ähnlichen Verbindungen
(4S)-1-Fmoc-4-hydroxy-L-proline: Similar to (4S)-1-Fmoc-4-(2-propen-1-yloxy)-L-proline but lacks the propenyloxy group.
(4S)-1-Fmoc-4-methoxy-L-proline: Contains a methoxy group instead of a propenyloxy group.
Uniqueness:
Propenyloxy Group: The presence of the propenyloxy group in this compound provides additional reactivity and versatility in chemical synthesis compared to similar compounds.
Fmoc Protection: The Fmoc group provides stability and ease of removal, making it a preferred choice in peptide synthesis.
Eigenschaften
IUPAC Name |
(2S,4S)-1-(9H-fluoren-9-ylmethoxycarbonyl)-4-prop-2-enoxypyrrolidine-2-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H23NO5/c1-2-11-28-15-12-21(22(25)26)24(13-15)23(27)29-14-20-18-9-5-3-7-16(18)17-8-4-6-10-19(17)20/h2-10,15,20-21H,1,11-14H2,(H,25,26)/t15-,21-/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DKEBEAHDNLTAPW-BTYIYWSLSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCOC1CC(N(C1)C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C=CCO[C@H]1C[C@H](N(C1)C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H23NO5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
393.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
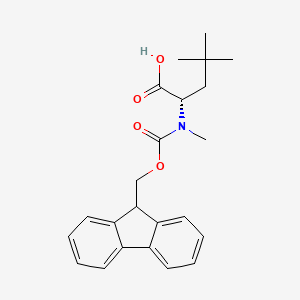
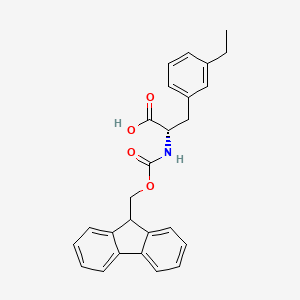


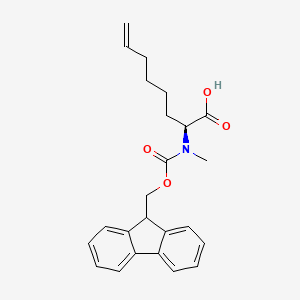
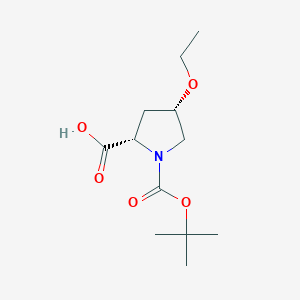
![L-Tryptophan, 1-[2-(1,1-dimethylethoxy)-2-oxoethyl]-N-[(9H-fluoren-9-ylmethoxy)carbonyl]-](/img/structure/B8178185.png)
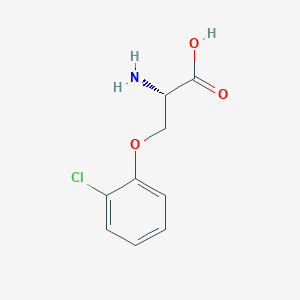

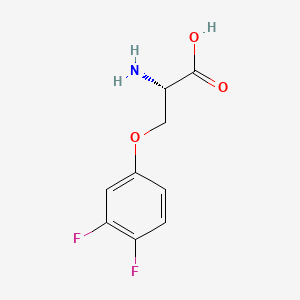
![(2S,4R)-1-(tert-butoxycarbonyl)-4-[(4-methoxyphenyl)methoxy]pyrrolidine-2-carboxylic acid](/img/structure/B8178226.png)
![(2S,4R)-4-[(4-chlorophenyl)methoxy]-1-[(9H-fluoren-9-ylmethoxy)carbonyl]pyrrolidine-2-carboxylic acid](/img/structure/B8178232.png)
![(2S,4R)-4-[(3,4-dichlorophenyl)methoxy]-1-[(9H-fluoren-9-ylmethoxy)carbonyl]pyrrolidine-2-carboxylic acid](/img/structure/B8178243.png)
![(2S,4R)-4-[(2,4-dichlorophenyl)methoxy]-1-[(9H-fluoren-9-ylmethoxy)carbonyl]pyrrolidine-2-carboxylic acid](/img/structure/B8178251.png)
